Cas no 304862-02-0 (1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one)

1-(4-Bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one is a brominated aromatic ketone derivative featuring a thioether-linked 4,5-diphenyloxazole moiety. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromophenyl group. The presence of the oxazole ring enhances its potential as a building block for heterocyclic systems, while the sulfur linkage offers stability and further functionalization opportunities. Its structural complexity makes it valuable for applications in medicinal chemistry and materials science, where precise molecular design is critical. The compound exhibits moderate solubility in common organic solvents, facilitating its use in solution-phase synthesis.
1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one structure
304862-02-0 structure
Product name:1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one
CAS No:304862-02-0
MF:C23H16BrNO2S
MW:450.347643852234
CID:6403668
PubChem ID:2414937

1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one
    • 1-(4-bromophenyl)-2-((4,5-diphenyloxazol-2-yl)thio)ethan-1-one
    • 304862-02-0
    • AKOS001038802
    • Oprea1_679895
    • 1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
    • Oprea1_087375
    • Z16025279
    • 1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
    • F0212-0100
    • 1-(4-bromophenyl)-2-((4,5-diphenyloxazol-2-yl)thio)ethanone
    • Ethanone, 1-(4-bromophenyl)-2-[(4,5-diphenyl-2-oxazolyl)thio]-
    • Inchi: 1S/C23H16BrNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2
    • InChI Key: WFOSSXVSLKKVTI-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(Br)C=C1)CSC1=NC(C2=CC=CC=C2)=C(C2=CC=CC=C2)O1

Computed Properties

  • Exact Mass: 449.00851g/mol
  • Monoisotopic Mass: 449.00851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 583.7±60.0 °C(Predicted)
  • pka: -0.60±0.10(Predicted)

1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0212-0100-10μmol
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0212-0100-50mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0212-0100-4mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0212-0100-30mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0212-0100-2μmol
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0212-0100-25mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0212-0100-3mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0212-0100-40mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0212-0100-5mg
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0212-0100-20μmol
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
304862-02-0 90%+
20μl
$79.0 2023-05-17

Additional information on 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one

Introduction to 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one (CAS No. 304862-02-0)

1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one (CAS No. 304862-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one is notable for its intricate arrangement of functional groups. The compound consists of a brominated phenyl ring attached to a sulfanyl group, which is further linked to an oxazole ring substituted with two phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The bromine atom on the phenyl ring can serve as a versatile handle for further chemical modifications, making the compound a valuable starting point for the synthesis of more complex derivatives.

The synthesis of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has been extensively studied in the literature. One common approach involves the reaction of 4-bromobenzene thiol with 2-chloroacetyl chloride to form the intermediate sulfanyl derivative. This intermediate is then reacted with 4,5-diphenyl-1,3-oxazole in the presence of a base to yield the final product. The synthetic route is highly efficient and can be scaled up for large-scale production. Recent advancements in synthetic methodologies have also led to the development of more environmentally friendly and cost-effective processes.

In terms of biological activities, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has demonstrated significant potential as an inhibitor of various enzymes and receptors. Studies have shown that it exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases. For instance, research published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the activity of protein kinase C (PKC), a family of enzymes involved in cell signaling pathways associated with cancer progression.

Furthermore, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one have also been investigated. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a moderate half-life in vivo, making it suitable for oral administration in clinical settings. Additionally, it has shown low toxicity in animal models, which is a crucial factor for its potential use as a therapeutic agent.

In recent years, there has been growing interest in exploring the use of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one as a lead compound for drug discovery. Researchers are actively investigating its derivatives to optimize its pharmacological properties and enhance its therapeutic efficacy. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several analogs with modified substituents on the phenyl rings. These analogs exhibited improved potency and selectivity against specific targets compared to the parent compound.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

In conclusion, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oaxzol--y)lsulfanylethan--one (CAS No. 304862--0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its derivatives for improved efficacy and safety.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd